molecular formula C10H8O2S B8718453 1-Naphthalenesulfinic acid CAS No. 607-33-0

1-Naphthalenesulfinic acid

Cat. No.: B8718453
CAS No.: 607-33-0
M. Wt: 192.24 g/mol
InChI Key: ICYDASAGOZFWIC-UHFFFAOYSA-N
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Description

1-Naphthalenesulfinic acid is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

607-33-0

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

naphthalene-1-sulfinic acid

InChI

InChI=1S/C10H8O2S/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12)

InChI Key

ICYDASAGOZFWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of sodium bicarbonate (8.4 g, 100 mmol) and anhydrous sodium sulphite (12 g, 95 mmol) in water (50 ml) at 70°-80° C., was added naphthalene-1-sulphonyl chloride (11.5 g, 50 mmol) in portions and with vigorous stirring. The temperature was kept at 70°-80° C. by intermittent heating. When the addition was complete, the mixture was heated and stirred at 70°-80° C. for a further hour. The mixture was then allowed to cool to room temperature over 4 hours and acidified with 2M hydrochloric acid. The precipitated solid was collected by filtration, washed with water, air dried and then recrystallised from aqueous ethanol to give naphthalene-1-sulphinic acid as a solid (6.0 g), m.p. 86 87° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

189 g of sodium sulfite was dissolved in 600 ml of water, the solution was warmed at a temperature ranging from 60° to 70° C., 68 g of 1-naphthalenesulfonyl chloride was added and then the mixture was reacted at a temperature ranging from 50° to 60° C. for 5 hours. Insolubles were filtered off, the temperature of the reaction solution was brought back to room temperature and the solution was acidified by addition of conc. hydrochloric acid. The resulting precipitates were collected by filtration to give 55 g of 1-naphthalene sulfinic acid.
Quantity
189 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 500 ml of an aqueous solution of 122 g of sodium sulfite was added 110 g of α-naphthalenesulfonyl chloride. While cooling the mixture with water, 20% aqueous solution of 36 g of sodium hydroxide was dropwise added to the mixture so as to keep the reaction mixture at a pH of about 8. After about one hour, the reaction mixture became uniform. To the mixture was added 135 ml of 35% hydrochloric acid was dropwise added. The formed grayish-white crystals were recovered by filtration and air-dried. The yield was 91.4 g (98% of theoretical value).
[Compound]
Name
aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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